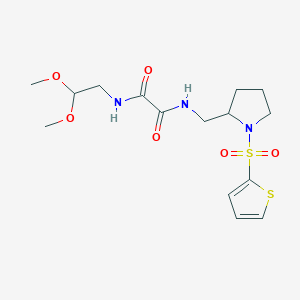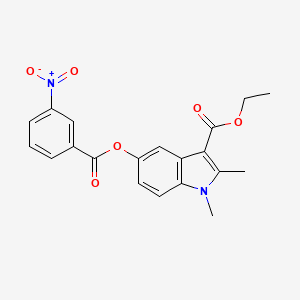![molecular formula C27H32N4O4 B2828494 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 946330-54-7](/img/no-structure.png)
2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of 2-oxazolines and 2-benoxazoles from acylamino alcohols and acylamino-phenols using triphenylphosphine-2,3-dichloro-5,6-dicyanobenzoquinone (PPh3-DDQ) as the dehydrating and activating reagent under neutral conditions highlights a method potentially applicable to derivatives of the compound , offering a pathway for creating structurally related bioactive molecules (Quancai Xu et al., 2011).
Biological Activities
- Cyclohexylamino oxazoline derivatives have been identified as potent alpha(2) adrenoceptor agonists, indicating a potential research direction for related compounds in modulating adrenergic receptors for therapeutic purposes (W. Wong et al., 2000).
Structural Studies and Material Science
- Structural aspects of amide containing isoquinoline derivatives have been explored, revealing that certain conditions lead to the formation of gels or crystalline solids, suggesting potential applications in material science and pharmaceutical formulation research (A. Karmakar et al., 2007).
Versatile Intermediates for Synthesis
- Phenylglycinol-derived oxazolopiperidone lactams have been used as versatile intermediates for the enantioselective construction of piperidine-containing natural products and bioactive compounds, indicating the potential utility of similar strategies in synthesizing related quinazoline derivatives (C. Escolano et al., 2006).
Antimicrobial Activities
- New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities were explored, providing a framework for the assessment of related compounds' potential as antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-fluorophenyl)-N-isopropylbenzamide with ethyl 2-(2-oxo-2-(phenylamino)ethylamino)acetate, followed by cyclization with cyclohexyl isocyanate and subsequent reduction with sodium borohydride.", "Starting Materials": [ "2-amino-4-(4-fluorophenyl)-N-isopropylbenzamide", "ethyl 2-(2-oxo-2-(phenylamino)ethylamino)acetate", "cyclohexyl isocyanate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-fluorophenyl)-N-isopropylbenzamide with ethyl 2-(2-oxo-2-(phenylamino)ethylamino)acetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-{4-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 2: Cyclization of the intermediate with cyclohexyl isocyanate in the presence of a base such as triethylamine to form the desired compound 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 3: Reduction of the compound with sodium borohydride in the presence of a solvent such as ethanol to obtain the final product." ] } | |
Número CAS |
946330-54-7 |
Fórmula molecular |
C27H32N4O4 |
Peso molecular |
476.577 |
Nombre IUPAC |
2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C27H32N4O4/c1-18(2)28-24(32)16-19-12-14-21(15-13-19)31-26(34)22-10-6-7-11-23(22)30(27(31)35)17-25(33)29-20-8-4-3-5-9-20/h6-7,10-15,18,20H,3-5,8-9,16-17H2,1-2H3,(H,28,32)(H,29,33) |
Clave InChI |
SPNKHSOCRQCROE-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexahydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B2828411.png)
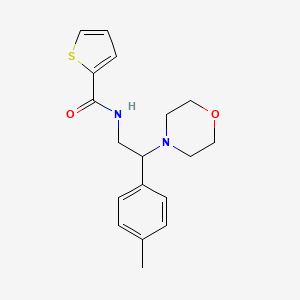
![N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2828415.png)
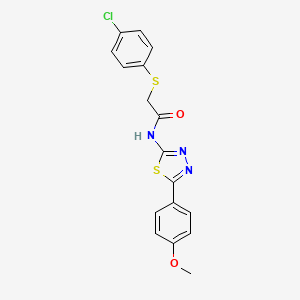
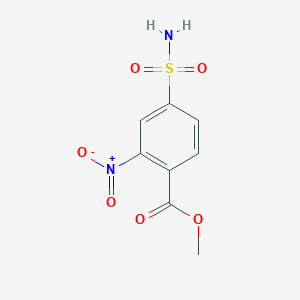


![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2828425.png)
![5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2828426.png)
![5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2828428.png)
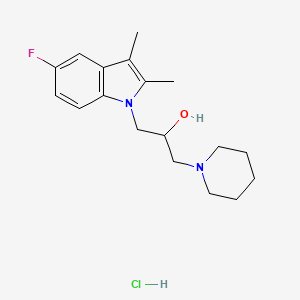
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B2828430.png)
